molecular formula C15H15ClN2O3 B13094402 (E)-Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-(prop-1-en-1-yl)picolinate

(E)-Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-(prop-1-en-1-yl)picolinate

Cat. No.: B13094402
M. Wt: 306.74 g/mol
InChI Key: RELJYEKUTQHYEP-HWKANZROSA-N
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Description

(E)-Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-(prop-1-en-1-yl)picolinate is a complex organic compound that belongs to the class of picolinates This compound is characterized by the presence of a furan ring, a chloro substituent, and a picolinate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-(prop-1-en-1-yl)picolinate typically involves multiple steps, including the formation of the picolinate ester, chlorination, and the introduction of the furan-2-ylmethyl group. One common synthetic route involves the following steps:

    Formation of Picolinate Ester: The starting material, picolinic acid, is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid.

    Chlorination: The esterified product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.

    Introduction of Furan-2-ylmethyl Group: The chlorinated ester is reacted with furan-2-ylmethylamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-(prop-1-en-1-yl)picolinate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of furan-2-carboxylic acid derivatives.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted picolinates with various functional groups.

Scientific Research Applications

(E)-Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-(prop-1-en-1-yl)picolinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (E)-Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-(prop-1-en-1-yl)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloro-4-aminopicolinate: Lacks the furan-2-ylmethyl group.

    Methyl 4-((furan-2-ylmethyl)amino)picolinate: Lacks the chloro substituent.

    Methyl 6-chloro-3-(prop-1-en-1-yl)picolinate: Lacks the furan-2-ylmethyl group.

Uniqueness

(E)-Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-(prop-1-en-1-yl)picolinate is unique due to the presence of both the furan-2-ylmethyl group and the chloro substituent, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H15ClN2O3

Molecular Weight

306.74 g/mol

IUPAC Name

methyl 6-chloro-4-(furan-2-ylmethylamino)-3-[(E)-prop-1-enyl]pyridine-2-carboxylate

InChI

InChI=1S/C15H15ClN2O3/c1-3-5-11-12(17-9-10-6-4-7-21-10)8-13(16)18-14(11)15(19)20-2/h3-8H,9H2,1-2H3,(H,17,18)/b5-3+

InChI Key

RELJYEKUTQHYEP-HWKANZROSA-N

Isomeric SMILES

C/C=C/C1=C(N=C(C=C1NCC2=CC=CO2)Cl)C(=O)OC

Canonical SMILES

CC=CC1=C(N=C(C=C1NCC2=CC=CO2)Cl)C(=O)OC

Origin of Product

United States

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